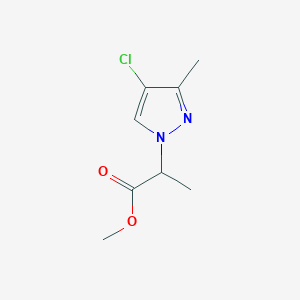

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate

Description

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative characterized by a chloro-substituted pyrazole ring linked to a methyl propanoate group. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability. This compound’s specific substitution pattern—chloro and methyl groups at positions 4 and 3 of the pyrazole ring, respectively—imparts distinct electronic and steric properties, influencing its solubility, stability, and intermolecular interactions . Notably, commercial availability of this compound has been discontinued, as indicated by supplier listings .

Properties

IUPAC Name |

methyl 2-(4-chloro-3-methylpyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-5-7(9)4-11(10-5)6(2)8(12)13-3/h4,6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRHPAIVHKBFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Cl)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-methylpyrazole with methyl 2-bromopropanoate in the presence of a base . The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has the molecular formula and a molecular weight of approximately 188.64 g/mol. The compound features a pyrazole ring, which is known for its biological activity, making it a versatile scaffold in drug design.

Medicinal Chemistry

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate has garnered attention as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Anticancer Activity : Research indicates that pyrazole derivatives can act as selective androgen receptor modulators (SARMs), which are useful in treating androgen-dependent cancers such as prostate cancer . The compound's ability to modulate androgen receptors may provide a pathway for developing new cancer therapies.

- Anti-inflammatory Properties : Compounds containing pyrazole moieties have been shown to exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases. Studies have demonstrated that modifications to the pyrazole structure can enhance anti-inflammatory activity .

Agricultural Chemistry

The compound's herbicidal properties have been explored in agricultural settings. Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate may serve as an effective herbicide due to its ability to inhibit specific enzymatic pathways in plants. This application is particularly relevant for developing selective herbicides that target weeds without harming crops.

Synthesis Methodologies

The synthesis of methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-3-methylpyrazole with propanoic acid derivatives under controlled conditions. The following general steps summarize the synthesis process:

- Starting Materials : Obtain 4-chloro-3-methylpyrazole and appropriate propanoic acid derivatives.

- Reaction Conditions : Conduct the reaction under reflux conditions in a suitable solvent (e.g., ethanol or methanol) for several hours.

- Purification : Isolate the product through crystallization or chromatography to achieve high purity.

Case Study 1: Anticancer Activity Evaluation

A study evaluated methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate's efficacy against prostate cancer cell lines. The compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further development into an anticancer drug.

Case Study 2: Herbicidal Efficacy Testing

In agricultural trials, methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate was tested against common weed species in controlled environments. Results indicated that the compound effectively inhibited weed growth while showing minimal phytotoxicity to crop plants, supporting its use as a selective herbicide.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Analysis

The compound shares structural homology with other pyrazole esters, such as 4-Bromo-1-(difluoromethyl)-3-(isopropoxymethyl)-1H-pyrazole (Ref: 10-F734044, CymitQuimica) . Key differences include:

- Substituents on the pyrazole ring : The chloro and methyl groups in the target compound contrast with bromo, difluoromethyl, and isopropoxymethyl groups in the analog.

- Ester functionality: The methyl propanoate group in the target compound vs. isopropoxymethyl in the analog.

Hydrogen Bonding and Solid-State Behavior

Hydrogen bonding significantly impacts crystallization and stability. The chloro and ester groups in the target compound may engage in C–H···O or weak Cl···H interactions, as observed in pyrazole crystals . In contrast, analogs with sulfonyl or aroyl groups (e.g., compounds from ) exhibit stronger hydrogen-bonding networks (e.g., N–H···O), leading to higher melting points and altered solubility profiles.

Biological Activity

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₉ClN₂O₂ |

| Molecular Weight | 188.61 g/mol |

| CAS Number | 1005694-58-5 |

The presence of a chloro group at the 4-position and a methyl group at the 3-position of the pyrazole ring enhances its biological activity, making it a valuable compound for medicinal chemistry.

The biological activity of Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate can be attributed to its interaction with specific molecular targets. Research indicates that compounds in the pyrazole class often exhibit:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, particularly those related to inflammatory responses.

- Receptor Modulation : It can act as a modulator for certain receptors, influencing cellular signaling pathways.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate. For instance, compounds with similar structures have shown effectiveness in reducing pro-inflammatory cytokine production and inhibiting pathways such as NF-kB and p38 MAPK signaling . This suggests that Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate may be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives have demonstrated activity against various bacterial and fungal strains, likely due to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic enzymes .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate:

- Neuroprotective Effects : A study indicated that similar pyrazole derivatives could protect dopaminergic neurons from neuroinflammation-induced damage. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease .

- Synthesis and Structure–Activity Relationships (SAR) : Research focused on optimizing the synthesis of pyrazole derivatives has shown that modifications at various positions can significantly enhance biological activity, particularly against specific enzyme targets like meprin α and β .

- Toxicological Assessments : Toxicity studies indicate that while Methyl 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate exhibits promising biological activities, it also poses certain hazards, including potential skin irritation and aquatic toxicity .

Q & A

Q. What role does the methyl ester group play in modulating the compound’s electronic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.